molecular formula C10H9BrFNO3 B448144 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid CAS No. 354545-86-1

4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid

Cat. No.: B448144
CAS No.: 354545-86-1
M. Wt: 290.09g/mol
InChI Key: WMYVIYFGMWYGMO-UHFFFAOYSA-N
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Description

4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid is an organic compound that features a bromine and fluorine-substituted aniline moiety attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-bromo-2-fluoroaniline.

    Formation of Intermediate: The aniline is reacted with a suitable acylating agent to form an intermediate compound.

    Final Product: The intermediate is then subjected to further reactions, such as hydrolysis or oxidation, to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to prevent side reactions.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted anilines or other derivatives.

Scientific Research Applications

4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluoroaniline: A precursor in the synthesis of 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid.

    4-(4-Bromo-2-fluoroanilino)-6-methoxyquinazoline: A related compound with different functional groups.

    2-Fluoroaniline: Another fluorine-substituted aniline with different reactivity.

Uniqueness

This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications in various fields.

Properties

IUPAC Name

4-(4-bromo-2-fluoroanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrFNO3/c11-6-1-2-8(7(12)5-6)13-9(14)3-4-10(15)16/h1-2,5H,3-4H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYVIYFGMWYGMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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